molecular formula C24H32N2O8 B12753033 1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate CAS No. 55037-85-9

1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate

Katalognummer: B12753033
CAS-Nummer: 55037-85-9
Molekulargewicht: 476.5 g/mol
InChI-Schlüssel: WPUSLQFRKIDAAU-LVEZLNDCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate typically involves multiple steps, starting with the preparation of the benzocycloheptene ring. One common method involves the condensation of acetylacetone with phenol, followed by an oxidation reaction to form the benzocycloheptene structure . The piperazine moiety is then introduced through a nucleophilic substitution reaction, where the benzocycloheptene derivative reacts with piperazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzocycloheptene ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as amines, alcohols, or halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Derivatives with different functional groups

Wissenschaftliche Forschungsanwendungen

1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-((6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)methyl)piperazine dimaleate is unique due to its combination of a benzocycloheptene ring and a piperazine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

55037-85-9

Molekularformel

C24H32N2O8

Molekulargewicht

476.5 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-ylmethyl)piperazine

InChI

InChI=1S/C16H24N2.2C4H4O4/c1-2-4-15-7-6-14(12-16(15)5-3-1)13-18-10-8-17-9-11-18;2*5-3(6)1-2-4(7)8/h6-7,12,17H,1-5,8-11,13H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI-Schlüssel

WPUSLQFRKIDAAU-LVEZLNDCSA-N

Isomerische SMILES

C1CCC2=C(C=CC(=C2)CN3CCNCC3)CC1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

C1CCC2=C(CC1)C=C(C=C2)CN3CCNCC3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.